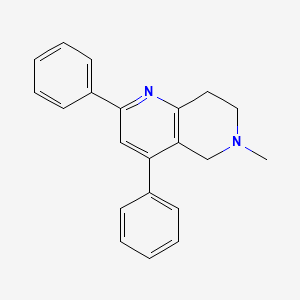
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 1,6-naphthyridine consists of a fused ring system derived from the fusion of two pyridine rings through adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridine derivatives typically involves multi-step processes. One common method is the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction involves the condensation of ketones, malononitrile, and amines . Another method includes the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for 1,6-naphthyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert naphthyridine derivatives into tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1,6-Naphthyridine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine derivatives varies depending on their specific structure and target. For example, some derivatives act as inhibitors of HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . Other derivatives may interact with different molecular targets and pathways, leading to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- include:
1,5-Naphthyridine: Another isomer with different biological activities and properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a building block for more complex molecules.
Quinoline: A structurally related compound with a wide range of applications in chemistry and medicine.
Uniqueness
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
144791-56-0 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-methyl-2,4-diphenyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C21H20N2/c1-23-13-12-20-19(15-23)18(16-8-4-2-5-9-16)14-21(22-20)17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3 |
InChI Key |
SAJSNUXLXIVRNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)

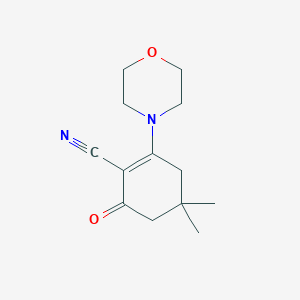
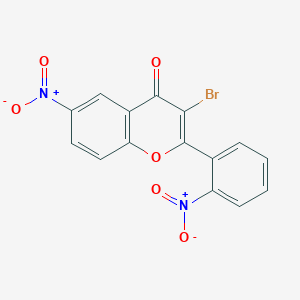
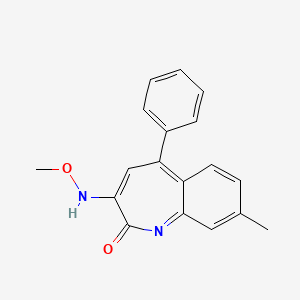
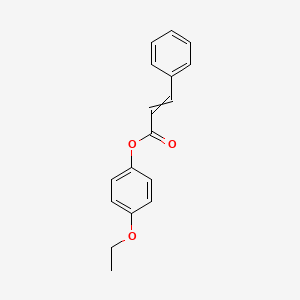
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
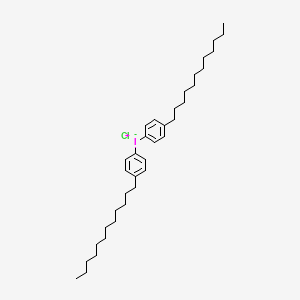
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
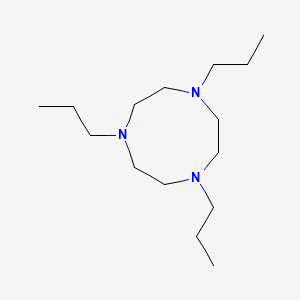

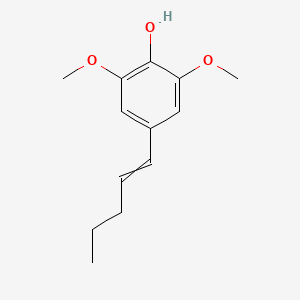

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
